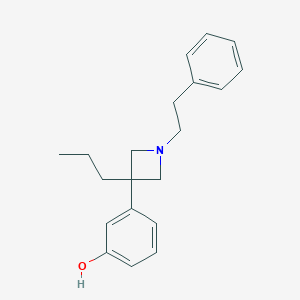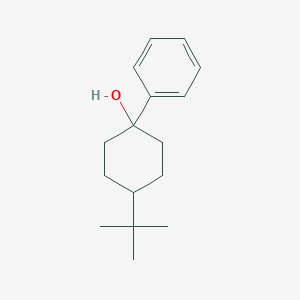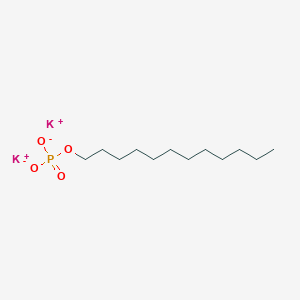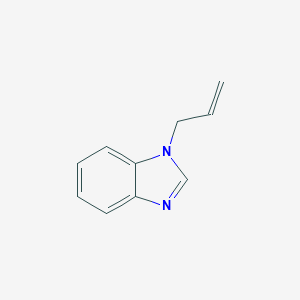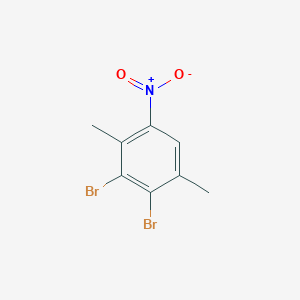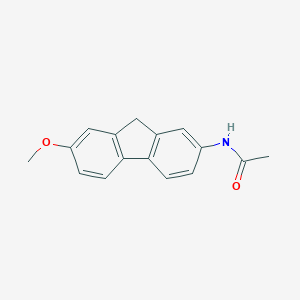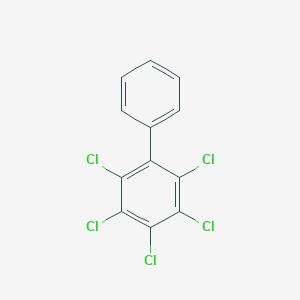
2,3,4,5,6-Pentachlorobiphenyl
Übersicht
Beschreibung
Polychlorinated biphenyls (PCBs) are a group of synthetic organic chemicals that contain 209 possible congeners, differentiated by the number and position of chlorine atoms. 2,3,4,5,6-Pentachlorobiphenyl is one such congener. PCBs, including this congener, have been widely studied due to their environmental persistence, potential for bioaccumulation, and associated health risks to humans and wildlife.
Synthesis Analysis
The synthesis of chlorinated biphenyls can be achieved through various methods, including the direct chlorination of biphenyls or through coupling reactions of chlorinated benzenes. For instance, the preparation of various chlorinated biphenyls, including pentachlorobiphenyls, has been described using [^14C]aniline hydrogen sulfate as a starting material, which undergoes acetylation, chlorination, deacetylation, and coupling to yield the desired biphenyls . The specific synthesis of 2,3,4,5,6-Pentachlorobiphenyl is not detailed in the provided papers, but the general methodologies can be inferred from similar compounds.
Molecular Structure Analysis
The molecular structure of chlorinated biphenyls is characterized by two benzene rings connected by a single bond, with chlorine atoms substituted at various positions. The structure of a related compound, 2,2,4,4-tetramethyl-3-(3,4,5-trimethoxyphenyl)pentan-3-ol, was determined using X-ray crystallography, which provides insights into the orientation of substituent groups around the benzene nucleus . While this is not the exact compound , it gives an idea of how substituents can affect the overall geometry of biphenyl compounds.
Chemical Reactions Analysis
PCBs can undergo various chemical reactions, including oxidative metabolism, which can lead to the formation of hydroxylated metabolites. For example, 2,3-Dichloro-3',4'-dihydroxybiphenyl is a potential metabolite of 2,3-dichlorobiphenyl, and its structure exhibits intramolecular hydrogen bonding and π-π stacking interactions . These reactions are significant as they can influence the toxicity and environmental behavior of PCBs.
Physical and Chemical Properties Analysis
The physical and chemical properties of PCBs are influenced by the degree of chlorination and the position of chlorine atoms. For example, the persistence of certain pentachlorobiphenyls in lung parenchyma suggests a structure-dependent tissue localization, which is important for understanding the environmental and health impacts of these compounds . Additionally, the binding interactions between PCBs and biological molecules, such as pepsin, can be studied using spectroscopic techniques and molecular simulations to understand the changes in protein structure upon PCB binding .
Relevant Case Studies
Several studies have investigated the biological effects of PCBs, including 3,3',4,4',5-pentachlorobiphenyl, which is structurally similar to 2,3,4,5,6-Pentachlorobiphenyl. For instance, this congener has been shown to induce fetal cleft palate and immunotoxicity in mice , and embryotoxicity in chickens . These studies highlight the potential risks associated with PCB exposure and underscore the importance of understanding the toxicological profiles of individual PCB congeners.
Wissenschaftliche Forschungsanwendungen
1. Developmental Neurotoxicity Studies
- Application Summary: 2,3,4,5,6-Pentachlorobiphenyl (PCB-95) is used in studies investigating its effects as a developmental neurotoxicant (DNT) on developing brains in zebrafish larvae .
- Methods of Application: Zebrafish embryos were exposed to racemates and enantiomers of PCB-95. Brain areas and pathology were studied .
- Results: Results indicated a dose-dependent reduction of brain sizes with increased brain cell death in racemic and Ra (-)-PCB-95 treated groups. Antioxidant genes were upregulated with the PCB-95 exposure and racemic PCB-95 showed higher toxicity .
2. Phytoremediation Studies
- Application Summary: 2,3,4,5,6-Pentachlorobiphenyl (PCB-95) is used in studies investigating its uptake and transformation in whole poplar plants .
- Methods of Application: Whole poplar plants were exposed to racemic PCB-95 for 30 days .
- Results: Two hydroxylated PCB95s were detected in the roots of the plants. The major metabolite was confirmed to be 4’-hydroxy-2,2’,3,5’,6-pentachlorobiphenyl (4’-OH-PCB95). Both atropisomers of 4’-OH-PCB95 were formed, but E2-4’-OH-PCB95 had greater atropisomeric enrichment in the roots of whole poplar plants .
3. Endocrine Disruption
- Application Summary: 2,3,4,5,6-Pentachlorobiphenyl is known to act as an endocrine disruptor . Endocrine disruptors are chemicals that can interfere with endocrine (or hormone) systems at certain doses.
- Methods of Application: The specific methods of application in this context can vary widely, but generally involve exposure of an organism to the compound and subsequent monitoring of hormonal activity .
- Results: The results of such studies can also vary widely, but in general, exposure to 2,3,4,5,6-Pentachlorobiphenyl has been shown to disrupt normal hormonal function .
4. Environmental Contamination Studies
- Application Summary: 2,3,4,5,6-Pentachlorobiphenyl is used in studies investigating its role as a persistent organic pollutant . These are environmental contaminants that are resistant to environmental degradation through photolytic, biological, or chemical processes.
- Methods of Application: These studies often involve monitoring the presence and effects of 2,3,4,5,6-Pentachlorobiphenyl in various environmental contexts .
- Results: Such studies have found that 2,3,4,5,6-Pentachlorobiphenyl can have significant impacts on health and the environment due to its persistence in the environment, its ability to bioaccumulate in animal tissue, and its potential to biomagnify in food chains .
5. Lipid and Oxylipin Profile Studies
- Application Summary: 2,3,4,5,6-Pentachlorobiphenyl is used in studies investigating its effects on lipid and oxylipin profiles .
- Methods of Application: The specific methods of application in this context can vary widely, but generally involve exposure of an organism to the compound and subsequent monitoring of lipid and oxylipin profiles .
- Results: The results of such studies can also vary widely, but in general, exposure to 2,3,4,5,6-Pentachlorobiphenyl has been shown to perturb lipid and oxylipin profiles .
6. Air and Soil Contamination Studies
- Application Summary: 2,3,4,5,6-Pentachlorobiphenyl is used in studies investigating its presence in air and soil .
- Methods of Application: These studies often involve monitoring the presence of 2,3,4,5,6-Pentachlorobiphenyl in various environmental contexts .
- Results: Such studies have found that 2,3,4,5,6-Pentachlorobiphenyl can be found in air, soil, mammals, and marine animals .
Eigenschaften
IUPAC Name |
1,2,3,4,5-pentachloro-6-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-8-7(6-4-2-1-3-5-6)9(14)11(16)12(17)10(8)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMPTLAAIUQMIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864820 | |
| Record name | 2,3,4,5,6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-Pentachlorobiphenyl | |
CAS RN |
18259-05-7, 25429-29-2 | |
| Record name | 2,3,4,5,6-Pentachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18259-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5,6-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018259057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentachlorobiphenyl (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025429292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,5,6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5,6-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/112AB9M1UF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B96141.png)
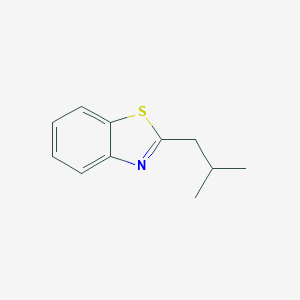
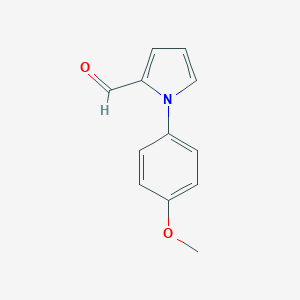
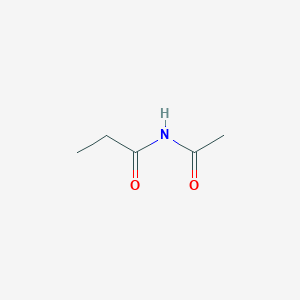
![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid](/img/structure/B96146.png)

